(Z)-methyl 2-(2-((3-methylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
(Z)-methyl 2-(2-((3-methylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C18H17N3O5S2 and its molecular weight is 419.47. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
Compounds related to benzothiazole-imino-benzoic acid, a category to which (Z)-methyl 2-(2-((3-methylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate belongs, have demonstrated promising antimicrobial activities. Mishra et al. (2019) synthesized benzothiazole-imino-benzoic acid Schiff Bases and their metal complexes, which exhibited good antimicrobial activity against bacterial strains causing infections in the mouth, lungs, breast, gastrointestinal tract, and nosocomial infections (Mishra et al., 2019).
Synthesis and Characterization
The synthesis and characterization of related compounds have been a focus in several studies. For example, Kanai et al. (1993) described the efficient synthesis of a chemical modifier of cephalosporin antibiotics, which shares structural similarities with this compound (Kanai et al., 1993).
Antihypertensive α-Blocking Agents
Compounds synthesized from methyl 2-(thiazol-2-ylcarbamoyl)acetate, which is structurally related to this compound, have shown potential as antihypertensive α-blocking agents. Abdel-Wahab et al. (2008) demonstrated that many of these compounds exhibit good antihypertensive α-blocking activity and low toxicity (Abdel-Wahab et al., 2008).
Green Synthesis in Ionic Liquid Media
The green synthesis of functionally similar compounds has been explored. Shahvelayati et al. (2017) described an efficient synthesis method for a related compound using an ionic liquid, highlighting a sustainable approach in chemical synthesis (Shahvelayati et al., 2017).
Synthesis of Arylidene Compounds
Azeez and Abdullah (2019) focused on the synthesis of arylidene compounds from 2-iminothiazolidine-4-one derivatives, which are structurally related to this compound. They explored the antimicrobial activity of these newly synthesized compounds (Azeez & Abdullah, 2019).
Mechanism of Action
Properties
IUPAC Name |
methyl 2-[2-(3-methylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S2/c1-11-4-3-5-12(8-11)17(23)20-18-21(10-16(22)26-2)14-7-6-13(28(19,24)25)9-15(14)27-18/h3-9H,10H2,1-2H3,(H2,19,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVGHMHUIREEHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.